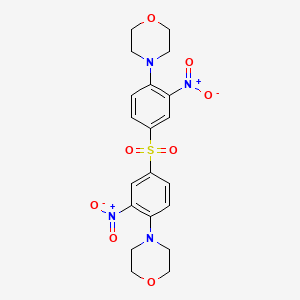![molecular formula C11H15N3O2 B14707977 Ethyl 2-[methyl(phenyldiazenyl)amino]acetate CAS No. 21600-46-4](/img/structure/B14707977.png)
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and has applications in both scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl(phenyldiazenyl)amino]acetate typically involves the diazotization of an aromatic amine followed by coupling with an ester. One common method involves the reaction of methylamine with phenyl diazonium chloride to form the diazo compound, which is then coupled with ethyl acetate under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl(phenyldiazenyl)amino]acetate involves the interaction of the azo group with various molecular targets. The compound can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzymatic reactions or as a dye.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[phenylazo]acetate: Similar in structure but lacks the methyl group.
Methyl 2-[methyl(phenyldiazenyl)amino]acetate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-[methyl(phenylazo)amino]propanoate: Similar but with a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethyl ester and the methyl group on the azo compound allows for specific interactions and reactivity that are not observed in closely related compounds.
Properties
CAS No. |
21600-46-4 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
ethyl 2-[methyl(phenyldiazenyl)amino]acetate |
InChI |
InChI=1S/C11H15N3O2/c1-3-16-11(15)9-14(2)13-12-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
AVLJDFYOSJGKNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


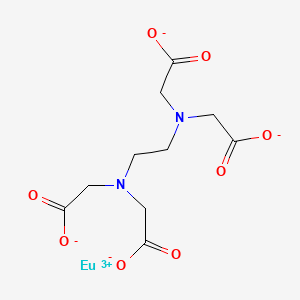
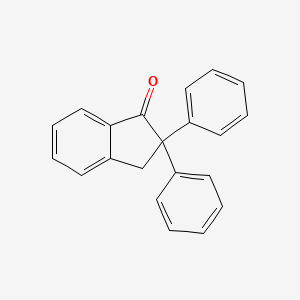
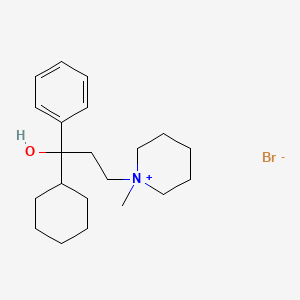
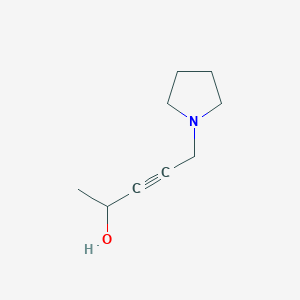
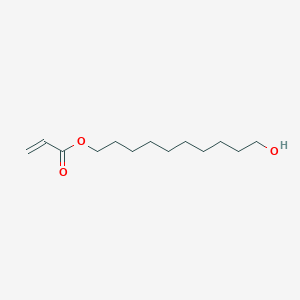
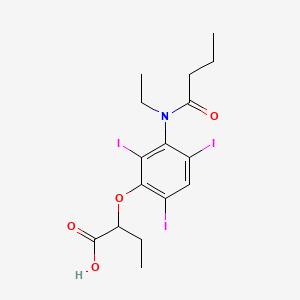
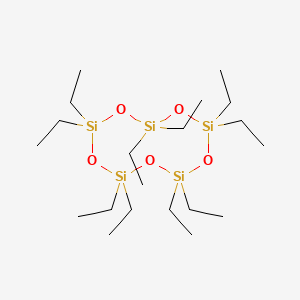
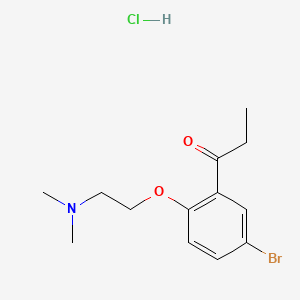

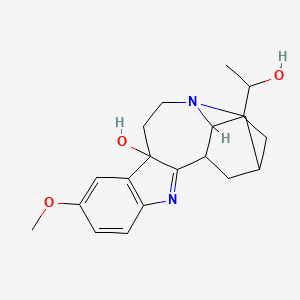
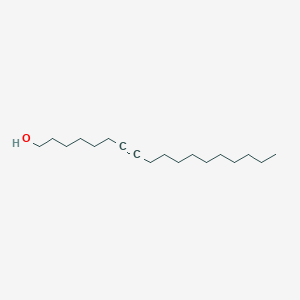
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
